[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride [(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13624380
InChI: InChI=1S/C7H12BrN3.ClH/c1-3-11-7(5-9-2)6(8)4-10-11;/h4,9H,3,5H2,1-2H3;1H
SMILES: CCN1C(=C(C=N1)Br)CNC.Cl
Molecular Formula: C7H13BrClN3
Molecular Weight: 254.55 g/mol

[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride

CAS No.:

Cat. No.: VC13624380

Molecular Formula: C7H13BrClN3

Molecular Weight: 254.55 g/mol

* For research use only. Not for human or veterinary use.

[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride -

Specification

Molecular Formula C7H13BrClN3
Molecular Weight 254.55 g/mol
IUPAC Name 1-(4-bromo-2-ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride
Standard InChI InChI=1S/C7H12BrN3.ClH/c1-3-11-7(5-9-2)6(8)4-10-11;/h4,9H,3,5H2,1-2H3;1H
Standard InChI Key RATDIMWNJRCFTL-UHFFFAOYSA-N
SMILES CCN1C(=C(C=N1)Br)CNC.Cl
Canonical SMILES CCN1C(=C(C=N1)Br)CNC.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(4-bromo-2-ethylpyrazol-3-yl)-N-methylmethanamine hydrochloride, reflects its core pyrazole ring substituted at positions 1, 4, and 5. Key structural elements include:

  • A bromine atom at position 4, enhancing electrophilicity and potential halogen bonding.

  • An ethyl group at position 1, influencing steric and hydrophobic interactions.

  • A methylamine moiety at position 5, providing a basic nitrogen for protonation and salt formation with hydrochloric acid .

The hydrochloride salt form improves solubility in polar solvents, a critical factor for in vitro assays. The SMILES notation (CCN1C(=C(C=N1)Br)CNC.Cl) and InChIKey (RATDIMWNJRCFTL-UHFFFAOYSA-N) facilitate precise database referencing.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₇H₁₃BrClN₃
Molecular Weight254.55 g/mol
SMILESCCN1C(=C(C=N1)Br)CNC.Cl
InChIKeyRATDIMWNJRCFTL-UHFFFAOYSA-N
PubChem CID132344227

While experimental data on melting point, solubility, and stability remain unpublished, the hydrochloride salt’s ionic nature suggests moderate water solubility, typical of amine hydrochlorides.

Synthesis and Optimization

Synthetic Routes

The synthesis involves sequential modifications to the pyrazole ring:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or alkynones under acidic or basic conditions.

  • Bromination: Electrophilic substitution at position 4 using brominating agents like N-bromosuccinimide (NBS).

  • Ethyl Group Introduction: Alkylation at position 1 via nucleophilic substitution with ethyl halides.

  • Methylamine Functionalization: Mannich reaction or reductive amination to attach the methylamine group, followed by hydrochloride salt formation .

Biological Activity and Mechanisms

Comparative Analysis with Analogues

  • 4-Bromo-1-ethyl-5-methylpyrazole (CID 25219331): Lacks the methylamine group, reducing basicity and altering target selectivity .

  • 5-(Difluoromethoxy)-2-[(RS)-[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1-methyl-1H-benzimidazole: Shares a substituted heterocycle but differs in electronic profile due to sulfinyl and benzimidazole groups .

Research Applications

Medicinal Chemistry

The compound serves as a versatile intermediate for:

  • Structure-Activity Relationship (SAR) Studies: Systematic replacement of bromine with other halogens or the ethyl group with bulkier alkyl chains.

  • Protease/kinase inhibitor development: Pyrazole scaffolds are prevalent in inhibitors targeting ATP-binding sites .

Material Science

Brominated pyrazoles act as ligands in coordination chemistry, forming complexes with transition metals for catalytic applications. The methylamine group’s lone pair could facilitate metal chelation.

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.

  • Toxicity Profile: Acute and chronic toxicity studies are needed to assess safety margins.

  • Target Identification: High-throughput screening against disease-relevant targets (e.g., GPCRs, ion channels) is essential.

Innovation Opportunities

  • Prodrug Design: Esterification of the hydrochloride salt to enhance bioavailability.

  • Hybrid Molecules: Conjugation with known pharmacophores (e.g., fluoroquinolones) to exploit synergistic effects.

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